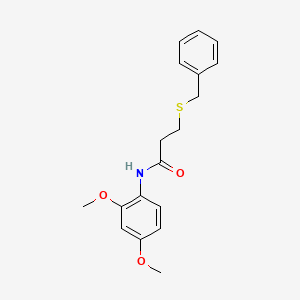
2-adamantyl(3-ethoxy-4-methoxybenzyl)amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-adamantyl(3-ethoxy-4-methoxybenzyl)amine, also known as AEM, is a chemical compound that has been extensively studied for its potential use in various scientific applications. AEM belongs to the family of adamantylamines, which are known for their unique structural and pharmacological properties.
Applications De Recherche Scientifique
2-adamantyl(3-ethoxy-4-methoxybenzyl)amine has been studied for its potential use in various scientific applications, including as a ligand for imaging and therapeutic agents, as a substrate for enzyme assays, and as a tool for studying the structure and function of biological systems. This compound has been shown to selectively bind to certain receptors in the brain and other tissues, making it a promising candidate for the development of imaging and therapeutic agents for various diseases.
Mécanisme D'action
The mechanism of action of 2-adamantyl(3-ethoxy-4-methoxybenzyl)amine involves its interaction with specific receptors in the brain and other tissues. This compound has been shown to bind to the sigma-1 receptor, a protein that is involved in various cellular processes, including neurotransmitter release, calcium signaling, and cell survival. This compound has also been shown to interact with other receptors, including the dopamine transporter and the serotonin transporter, which are involved in the regulation of mood and behavior.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects, including the modulation of neurotransmitter release, the regulation of calcium signaling, and the promotion of cell survival. This compound has also been shown to have anti-inflammatory and antioxidant properties, which may have potential therapeutic applications in various diseases, including neurodegenerative disorders and cancer.
Avantages Et Limitations Des Expériences En Laboratoire
2-adamantyl(3-ethoxy-4-methoxybenzyl)amine has several advantages for lab experiments, including its high selectivity and affinity for specific receptors, its ability to cross the blood-brain barrier, and its stability in various biological fluids. However, this compound also has some limitations, including its complex synthesis method, its potential toxicity at high doses, and its limited availability.
Orientations Futures
There are several future directions for the study of 2-adamantyl(3-ethoxy-4-methoxybenzyl)amine, including the development of imaging and therapeutic agents based on its unique structural and pharmacological properties, the elucidation of its molecular mechanism of action, and the investigation of its potential therapeutic applications in various diseases. Other future directions include the development of new synthetic methods for this compound and the optimization of its pharmacokinetic and pharmacodynamic properties for clinical use.
Conclusion
In conclusion, this compound is a chemical compound that has been extensively studied for its potential use in various scientific applications. This compound has a unique structural and pharmacological profile that makes it a promising candidate for the development of imaging and therapeutic agents for various diseases. The synthesis of this compound is a complex process that requires careful control of reaction conditions and purification steps to obtain a high yield and purity of the compound. This compound has several advantages for lab experiments, including its high selectivity and affinity for specific receptors, but also has some limitations, including its potential toxicity at high doses. There are several future directions for the study of this compound, including the development of new synthetic methods, the elucidation of its molecular mechanism of action, and the investigation of its potential therapeutic applications in various diseases.
Méthodes De Synthèse
The synthesis of 2-adamantyl(3-ethoxy-4-methoxybenzyl)amine involves a multistep process that begins with the reaction of 2-adamantanone with 3-ethoxy-4-methoxybenzylamine in the presence of a reducing agent such as sodium borohydride. The resulting intermediate is then subjected to a series of reactions involving various reagents to obtain the final product, this compound. The synthesis of this compound is a complex process that requires careful control of reaction conditions and purification steps to obtain a high yield and purity of the compound.
Propriétés
IUPAC Name |
N-[(3-ethoxy-4-methoxyphenyl)methyl]adamantan-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29NO2/c1-3-23-19-11-13(4-5-18(19)22-2)12-21-20-16-7-14-6-15(9-16)10-17(20)8-14/h4-5,11,14-17,20-21H,3,6-10,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIZURHRJPUGRBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)CNC2C3CC4CC(C3)CC2C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-{[2-chloro-5-(trifluoromethyl)phenyl]sulfonyl}morpholine](/img/structure/B5837644.png)
![4'-[(2,5-dimethoxybenzylidene)amino]-4'-azaspiro[cyclopropane-1,10'-tricyclo[5.2.1.0~2,6~]decane]-8'-ene-3',5'-dione](/img/structure/B5837650.png)
![4-chloro-N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}-2-methylbenzamide](/img/structure/B5837654.png)
![N-(2-methoxy-5-methylphenyl)-N'-[(1-methyl-1H-pyrazol-4-yl)methyl]thiourea](/img/structure/B5837656.png)

![2,2'-[(4-isopropylbenzyl)imino]diethanol](/img/structure/B5837672.png)
![4-chloro-1-ethyl-N-[3-(4-morpholinylmethyl)phenyl]-1H-pyrazole-3-carboxamide](/img/structure/B5837691.png)
![4-[({4-[acetyl(methyl)amino]phenyl}amino)carbonyl]phenyl acetate](/img/structure/B5837697.png)

![2-[4-(anilinocarbonothioyl)-1-piperazinyl]acetamide](/img/structure/B5837712.png)


![(2,4-dimethoxybenzyl)[4-(trifluoromethyl)benzyl]amine](/img/structure/B5837747.png)